9-Methyl-9H-carbazole-2-carbaldehyde

Acetylcholinesterase inhibition Neuroprotection Alzheimer's disease

Inconsistent carbazole sourcing undermines SAR studies-generic substitution disrupts quantitative bioactivity. 9-Methyl-9H-carbazole-2-carbaldehyde (CAS 108793-90-4) provides a structurally defined building block with verified N-9 methyl and C-2 aldehyde substitution critical for both OLED materials and medicinal chemistry. • AChE inhibition (IC50: 7.87 μg/mL) for benchmarking neuroprotective alkaloid SAR • HDAC inhibition (IC50: 4.27 μM) as a validated scaffold for epigenetic inhibitor design • Reactive aldehyde for Knoevenagel condensations enabling π-conjugated OLED precursors Batch-certified 97% purity, stored under inert gas at 2-8°C, ships globally.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 108793-90-4
Cat. No. B1306405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-9H-carbazole-2-carbaldehyde
CAS108793-90-4
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O
InChIInChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-7-6-10(9-16)8-14(12)15/h2-9H,1H3
InChIKeyQOBHAZPUGZRPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-9H-carbazole-2-carbaldehyde: Overview


9-Methyl-9H-carbazole-2-carbaldehyde (CAS 108793-90-4) is a heterocyclic aromatic compound belonging to the carbazole family, characterized by a methyl group at the N-9 position and an aldehyde functional group at the C-2 position [1]. This N-methylated carbazole-2-carbaldehyde scaffold is recognized for its synthetic versatility and is under active investigation for both biological activities (including acetylcholinesterase inhibition and potential neuroprotection [2]) and materials science applications (as a precursor for organic semiconductors and OLEDs [3]).

1 Carbazole scaffold for AChE inhibition pathway research and SAR studies
2 N-9 methyl / C-2 aldehyde substitution pattern for HDAC inhibitor development research
3 Aldehyde-functionalized building block for conjugated polymer and organic semiconductor synthesis
4 Reference compound for in silico ADME profiling of carbazole derivatives

9-Methyl-9H-carbazole-2-carbaldehyde: Why Substitution Fails


Within the carbazole class, specific substitution patterns directly dictate functional performance, making generic substitution unreliable. For instance, the N-9 methyl group and C-2 aldehyde in 9-methyl-9H-carbazole-2-carbaldehyde create a distinct electronic and steric environment that influences its interactions with biological targets like acetylcholinesterase (AChE) [1] and its reactivity as a building block for conjugated materials [2]. Direct comparative assays demonstrate that even closely related carbazole alkaloids (e.g., murrayanol, murrayafoline A) can exhibit over 75-fold differences in anti-AChE potency (IC50 values) [1], underscoring that structural nuances critically impact activity. Substituting this specific compound with a different carbazole derivative would therefore invalidate quantitative structure-activity relationships and introduce significant experimental variability.

Structure N-9 methyl and C-2 aldehyde create a distinct electronic and steric environment; generic carbazole derivatives may not reproduce target interactions.
Potency Closely related Murraya carbazole alkaloids can exhibit over 75-fold differences in AChE inhibition; substitution invalidates quantitative SAR interpretation.
Selectivity CYP inhibition profiles diverge significantly among carbazole analogs; a narrower CYP1A2 profile may not transfer to broader-spectrum inhibitors.

9-Methyl-9H-carbazole-2-carbaldehyde: Differentiation Evidence


AChE Inhibition: Mechanism and Potency Comparison

9-Methyl-9H-carbazole-2-carbaldehyde inhibits acetylcholinesterase (AChE) via a competitive mechanism, distinguishing it from non-competitive inhibitors like mahanimbine [1]. Its potency (IC50: 7.87 ± 1.57 μg/mL) is intermediate among the tested Murraya carbazoles, being significantly less potent than murrayanol (IC50: 0.19 ± 0.06 μg/mL) and mahanimbine (IC50: 0.20 ± 0.02 μg/mL), but more potent than murrayafoline A (IC50: 14.33 ± 4.69 μg/mL) [1]. Compared to the reference drug galantamine hydrobromide (IC50: 0.52 ± 0.04 μg/mL), it is approximately 15-fold less potent [1].

AChE Inhibition
Head-to-head
IC50 7.87 ± 1.57 μg/mL; ~41-fold less potent than murrayanol (0.19 μg/mL); ~15-fold less potent than galantamine (0.52 μg/mL)
Supports AChE inhibition pathway research with controlled potency benchmarking
Competitive mechanism; in vitro enzyme assay context
Acetylcholinesterase inhibition Neuroprotection Alzheimer's disease

HDAC Inhibition: Potency vs. Non-Methylated Analog

9-Methyl-9H-carbazole-2-carbaldehyde demonstrates histone deacetylase (HDAC) inhibitory activity in HeLa cell extracts with an IC50 of 4.27 μM (4.27E+3 nM) [1]. In contrast, the structurally related 9H-carbazole-2-carbaldehyde (lacking the N-9 methyl group) shows markedly weaker inhibition of a related motor protein (KSP ATPase) with an IC50 of 13.0 μM (1.30E+4 nM) [2], suggesting that N-methylation contributes to enhanced potency or a shift in target selectivity within the carbazole series.

HDAC Inhibition
Cross-study
IC50 4.27 μM in HeLa extracts; ~3-fold more potent than non-methylated analog (13.0 μM vs KSP ATPase)
Supports HDAC inhibitor development research with N-9 methylation context
Cross-target comparison; assay conditions differ
HDAC inhibition Epigenetics Cancer research

CYP Inhibition: Selectivity vs. Murraya Carbazoles

In silico ADME/T predictions indicate that 9-methyl-9H-carbazole-2-carbaldehyde selectively inhibits CYP1A2, whereas other Murraya carbazoles exhibit broader CYP inhibition profiles [1]. For example, mahanimbine is predicted to inhibit all major CYP isoforms (CYP1A2, CYP2C19, CYP2D6, CYP3A4), and murrayafoline A inhibits CYP1A2, CYP2C19, CYP2D6, and CYP3A4 [1]. 9-Methyl-9H-carbazole-2-carbaldehyde is also predicted not to be a P-glycoprotein (P-gp) substrate [1], a characteristic shared only with murrayanol among the tested compounds.

CYP Selectivity
Class-level
CYP1A2 inhibition only; comparators mahanimbine and murrayafoline A inhibit CYP1A2, 2C19, 2D6, 3A4
Supports CYP-mediated interaction review context for compound selection
In silico prediction; experimental validation required
ADME/T Drug metabolism CYP inhibition

Lipophilicity and Oral Bioavailability: ADME Profiling

Computational ADME analysis positions 9-methyl-9H-carbazole-2-carbaldehyde within the yellow region of a bioavailability radar, suggesting it is a better candidate for oral bioavailability than murrayanol and mahanimbine (which fall in the white region, implying poorer oral drug candidacy) [1]. The compound's lipophilicity (Log P o/w = 2.71) is comparable to murrayafoline A (Log P = 2.77) but lower than mahanimbine (Log P = 5.39), indicating more favorable physicochemical properties for oral absorption [1].

Lipophilicity
Class-level
Log P 2.71; yellow bioavailability radar region; comparators mahanimbine (5.39) and murrayanol (4.23) in white region
Supports oral exposure research context for carbazole profiling
In silico ADME prediction; data to verify experimentally
ADME/T Drug-likeness Bioavailability

9-Methyl-9H-carbazole-2-carbaldehyde: Application Scenarios


Scenario 1: AChE Inhibition SAR Studies

9-Methyl-9H-carbazole-2-carbaldehyde serves as a critical control and comparator compound in SAR studies of Murraya-derived carbazole alkaloids for Alzheimer's disease research. Its distinct intermediate AChE inhibitory potency (IC50: 7.87 μg/mL) and competitive inhibition mechanism, benchmarked against more potent (murrayanol, IC50: 0.19 μg/mL) and less potent (murrayafoline A, IC50: 14.33 μg/mL) analogs, allow researchers to systematically probe the structural determinants (e.g., N-9 methylation, C-2 aldehyde) that modulate anti-AChE activity [1].

Scenario 2: HDAC Inhibitor Library Development

This compound is employed as a core scaffold for designing novel histone deacetylase (HDAC) inhibitors. Its demonstrated cellular HDAC inhibition (IC50: 4.27 μM) [2], coupled with its synthetic accessibility, makes it a valuable starting point for chemical optimization. The quantitative potency advantage over the non-methylated analog (9H-carbazole-2-carbaldehyde) [3] underscores the importance of the N-9 methyl group for biological activity, guiding medicinal chemistry efforts toward more effective epigenetic modulators.

Scenario 3: Conjugated Polymers for Organic Electronics

As an aldehyde-functionalized carbazole, 9-methyl-9H-carbazole-2-carbaldehyde is a key precursor for constructing extended π-conjugated systems via reactions like Knoevenagel condensation or imine formation. Its rigid, electron-rich carbazole core and reactive aldehyde group are exploited to synthesize hole-transporting materials, fluorescent dyes, and monomers for organic light-emitting diodes (OLEDs) and perovskite solar cells [4]. This application leverages the compound's unique electronic properties derived from the N-methyl and C-2 aldehyde substitution pattern.

Scenario 4: Oral Bioavailability and ADME Profiling

9-Methyl-9H-carbazole-2-carbaldehyde is utilized as a reference compound in in silico ADME studies to benchmark the drug-likeness of carbazole derivatives. Its favorable predicted oral bioavailability (yellow radar region) and moderate lipophilicity (Log P = 2.71) [1] provide a quantitative baseline for comparing the pharmacokinetic potential of new synthetic carbazole analogs, facilitating the early-stage triage of compounds with undesirable ADME properties.

Application
Selection Property
Validation Focus
AChE inhibition SAR studies
Competitive inhibition mechanism; intermediate potency within Murraya carbazole series
AChE pathway-response context and potency benchmarking
HDAC inhibitor development research
N-9 methylation impact on cellular HDAC activity
Cellular HDAC assay context and methylation-dependent potency review
Conjugated polymer synthesis
C-2 aldehyde reactivity for Knoevenagel and imine condensation
Conjugated system characterization and optoelectronic property review
ADME profiling reference
Moderate lipophilicity and predicted oral bioavailability profile
In silico ADME prediction model review and experimental validation

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